Titralac

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Titralac is a commercial name for calcium carbonate, a compound widely used as an antacid to relieve symptoms of indigestion, heartburn, and acid reflux. Calcium carbonate is a naturally occurring mineral found in rocks such as limestone, marble, and chalk. It is also present in the shells of marine organisms, snails, and eggs. In addition to its use as an antacid, calcium carbonate is employed in various industrial applications, including as a calcium supplement, a phosphate binder in patients with chronic renal failure, and a neutralizing agent for acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium carbonate can be synthesized through several methods, including:

Carbonation of Calcium Hydroxide: This method involves bubbling carbon dioxide gas through a solution of calcium hydroxide, resulting in the precipitation of calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Double Decomposition: This method involves the reaction of calcium chloride with sodium carbonate, resulting in the formation of calcium carbonate and sodium chloride. [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Industrial Production Methods

Industrially, calcium carbonate is produced through the mining and processing of natural sources such as limestone and marble. The raw material is crushed, ground, and purified to obtain the desired particle size and purity. Precipitated calcium carbonate is produced by hydrating quicklime (calcium oxide) and then reacting it with carbon dioxide to form calcium carbonate.

Analyse Des Réactions Chimiques

Types of Reactions

Calcium carbonate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, calcium carbonate decomposes into calcium oxide and carbon dioxide. [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]

Acid-Base Reactions: Calcium carbonate reacts with acids to produce carbon dioxide, water, and a corresponding calcium salt. [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with calcium carbonate.

Heat: Thermal decomposition requires heating calcium carbonate to temperatures above 825°C.

Major Products Formed

Calcium Oxide: Formed during thermal decomposition.

Calcium Salts: Formed during acid-base reactions, such as calcium chloride, calcium sulfate, and calcium nitrate.

Applications De Recherche Scientifique

Calcium carbonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating pH meters.

Biology: Employed in cell culture media as a buffering agent and as a source of calcium for biological processes.

Industry: Utilized in the production of paper, plastics, paints, and coatings as a filler and pigment. It is also used in the construction industry as a building material and in agriculture to neutralize acidic soils.

Mécanisme D'action

The primary mechanism of action of calcium carbonate as an antacid involves neutralizing hydrochloric acid in the stomach. This reaction increases the pH of the stomach contents, reducing acidity and alleviating symptoms of heartburn and indigestion. The neutralization reaction can be represented as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ] Calcium carbonate also acts as a phosphate binder by binding to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is excreted in the feces. This reduces phosphate absorption and helps manage hyperphosphatemia in patients with chronic renal failure .

Comparaison Avec Des Composés Similaires

Calcium carbonate can be compared with other antacids and calcium supplements, such as:

Magnesium Hydroxide: Another common antacid that neutralizes stomach acid but may cause diarrhea as a side effect.

Aluminum Hydroxide: An antacid that neutralizes stomach acid and is often combined with magnesium hydroxide to balance side effects.

Calcium Citrate: A calcium supplement that is more easily absorbed than calcium carbonate, especially in individuals with low stomach acid.

Uniqueness of Calcium Carbonate

High Calcium Content: Calcium carbonate contains a higher percentage of elemental calcium compared to other calcium supplements, making it an efficient source of calcium.

Cost-Effective: It is widely available and relatively inexpensive compared to other calcium supplements and antacids.

Propriétés

Numéro CAS |

51810-75-4 |

|---|---|

Formule moléculaire |

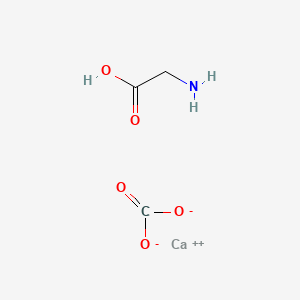

C3H5CaNO5 |

Poids moléculaire |

175.15 g/mol |

Nom IUPAC |

calcium;2-aminoacetic acid;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2 |

Clé InChI |

BRDTZYWEKQZTFE-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)O)N.C(=O)([O-])[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.